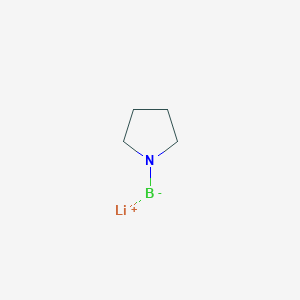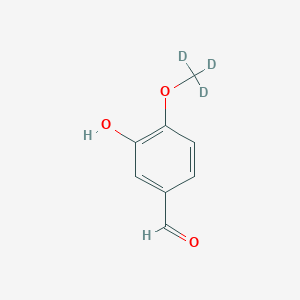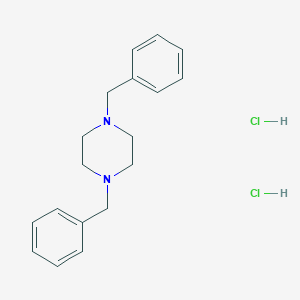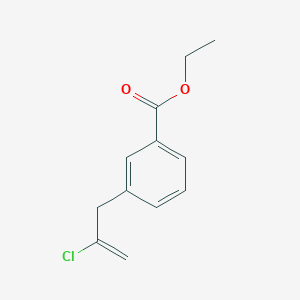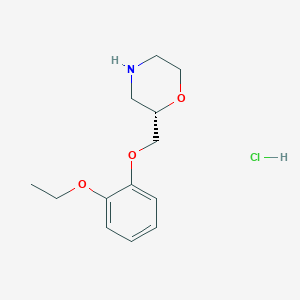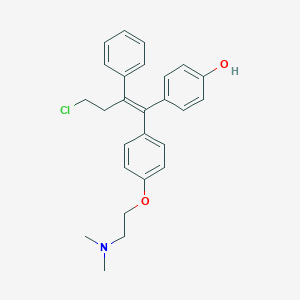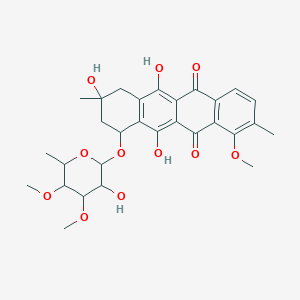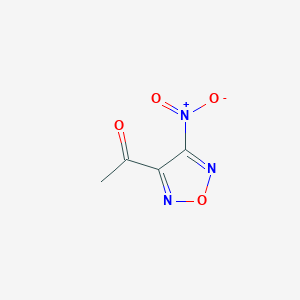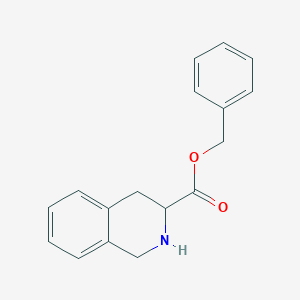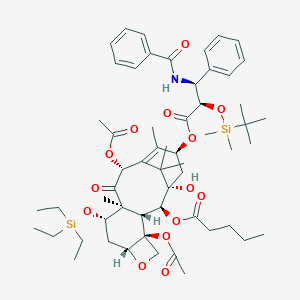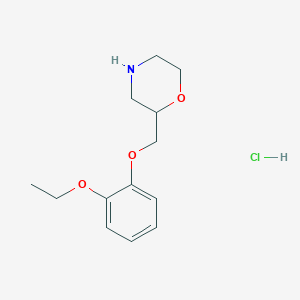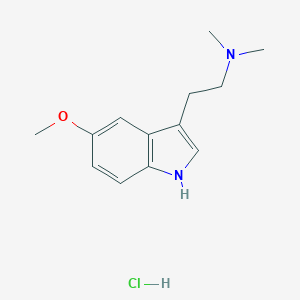
5-Methoxy-N,N-dimethyltryptamine Hydrochloride
Overview
Description
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a naturally occurring tryptamine with psychoactive properties. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with a higher affinity for the 5-HT1A subtype. Subjective effects of 5-MeO-DMT include auditory and time perception distortions, emotional amplification, and feelings of ego dissolution. These effects are typically short-lived and vary with the route of administration. Observational studies have suggested that 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress, and it has been used in both spiritual and recreational contexts .
Synthesis Analysis
The synthesis of 5-MeO-DMT is not directly discussed in the provided papers. However, the papers do mention its natural occurrence and its presence in human biological samples, suggesting that it is a compound that can be both endogenously produced and exogenously administered .
Molecular Structure Analysis
The molecular structure of 5-MeO-DMT includes a tryptamine backbone with a methoxy group at the 5-position and two methyl groups attached to the nitrogen atom. This structure is responsible for its affinity for serotonin receptors and its psychoactive effects .
Chemical Reactions Analysis
5-MeO-DMT undergoes various metabolic reactions in the body, including oxidative deamination, N-demethylation, O-demethylation, and N-oxidation. The N-oxides of 5-MeO-DMT have been identified as major metabolites in vivo. Metabolic pathways can be altered by pretreatment with certain drugs, such as iproniazid, which can inhibit metabolism and redirect it towards the parent compound and its unique metabolites .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-MeO-DMT, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the papers do discuss its pharmacological properties, including its ability to inhibit the synaptosomal uptake of serotonin and dopamine in the brain, which may contribute to its psychoactive effects . Additionally, its metabolism in the rat has been studied, showing that a significant portion of the administered dose is excreted in urine, with metabolites including 5-methoxyindoleacetic acid, bufotenine, bufotenine glucuronide, and 5-hydroxyindoleacetic acid .
Scientific Research Applications
Serotonergic Agonist and Potential Clinical Applications
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is recognized for its serotonergic agonist properties, primarily targeting the 5-HT1A receptors. Although primarily studied in animal models, it's noted for inducing profound alterations in consciousness, including mystical experiences, which could have long-term beneficial effects on mental health and well-being. The substance's short duration of action, relative lack of visual effects, and potentially higher rates of ego-dissolution and mystical experiences make it a potentially useful addition to the psychedelic pharmacopoeia. Further clinical exploration is suggested, especially considering its potential benefits in the context of mental health and well-being Ermakova et al., 2021.
Metabonomic Analysis via 1H NMR Spectroscopy
1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, an analytical chemistry-based approach, is identified as a promising technique for the metabolic profiling of psychedelics like 5-MeO-DMT in human biofluids. This method could measure the breakdown of drugs into their metabolites and their metabolic consequences, offering insights into the biological effects and mechanisms of action of these substances. This approach could pave the way for future novel therapy approaches, although its current use in psychedelic research is primarily for the structural elucidation and analytical characterization of psychedelic molecules Vilca-Melendez et al., 2021.
Potential Role in Neurological and Psychiatric Disorders
Research indicates that the serotonergic system, with which 5-MeO-DMT interacts, plays a crucial role in various physiological processes and disorders. Studies have associated serotonin (5-hydroxytryptamine; 5-HT) and serotonergic challenges with conditions like bipolar disorders, mood disorders, psychosis, aggression, eating disorders, and addiction. Understanding the serotonergic system's role in these disorders, and how substances like 5-MeO-DMT influence it, could lead to improved treatment strategies and therapeutic approaches Sobczak et al., 2002; dos Santos et al., 2017; Reilly et al., 1997.
properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGOIZRFFFFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N,N-dimethyltryptamine Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B134181.png)
